![molecular formula C21H20ClIN2O2 B15090228 2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-](/img/structure/B15090228.png)
2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and iodine atoms, as well as two methoxyphenylmethyl groups. Its molecular formula is C22H23ClIN2O2, and it has a molecular weight of approximately 512.79 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- typically involves multiple steps. One common method starts with the chlorination of 2-aminopyridine to obtain 6-chloro-2-aminopyridine . This intermediate is then subjected to iodination to introduce the iodine atom at the 5-position. The final step involves the N,N-bis[(4-methoxyphenyl)methyl] substitution, which is achieved through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the halogen atoms, leading to dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dehalogenated amines .
Applications De Recherche Scientifique
2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pyridinamine, 6-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-methyl-
- 6-Chloro-2-pyridinamine
- 2-Chloro-5-iodopyridin-4-amine
Uniqueness
What sets 2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and iodine atoms, along with the methoxyphenylmethyl groups, makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C21H20ClIN2O2 |
|---|---|
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C21H20ClIN2O2/c1-26-17-7-3-15(4-8-17)13-25(20-12-11-19(23)21(22)24-20)14-16-5-9-18(27-2)10-6-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
JSZNUYBNLCHIIY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC(=C(C=C3)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B15090155.png)
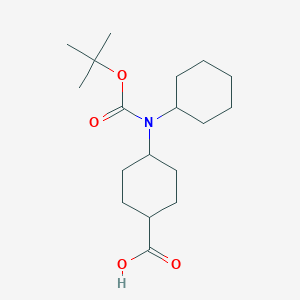
![3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine](/img/structure/B15090162.png)
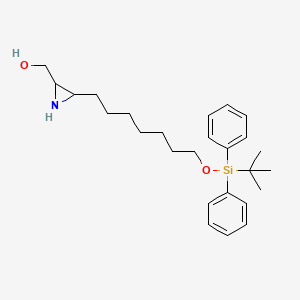
![disodium;6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate](/img/structure/B15090170.png)

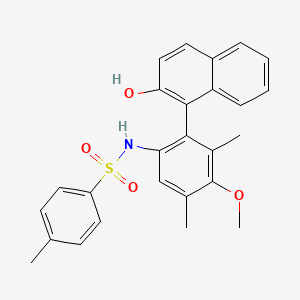
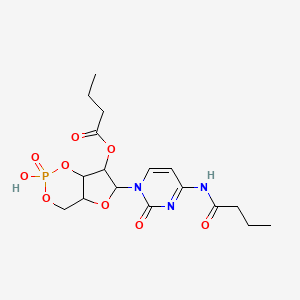
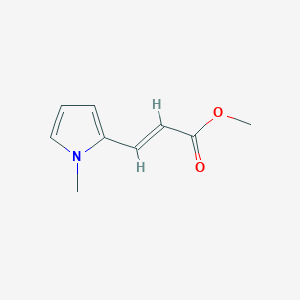

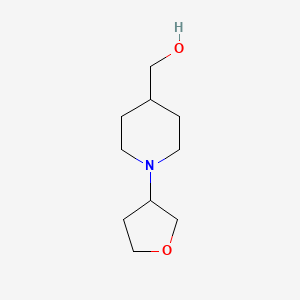
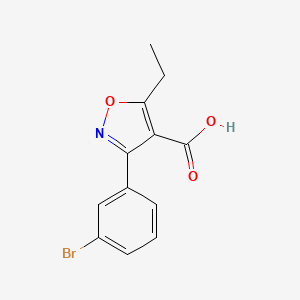
![[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15090250.png)
![N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15090260.png)
